molecular formula C18H25N5O3 B6571782 N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946298-38-0

N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No. B6571782
CAS RN: 946298-38-0
M. Wt: 359.4 g/mol
InChI Key: OFWCMPSNWIVQHM-UHFFFAOYSA-N
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Description

Compounds with diethylamino propyl groups are often used in the synthesis of various pharmacologically active medicinally important compounds . They can also be used in the preparation of surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .


Molecular Structure Analysis

The molecular structure of a compound is determined by its molecular formula and the arrangement of its atoms. For example, N-[3-(Diethylamino)propyl]acrylamide has a molecular formula of C10H20N2O .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 3-(Diethylamino)propylamine, a similar compound, has a vapor density of 3.6 (vs air), a vapor pressure of 19.5 mmHg at 70 °C, and an autoignition temperature of 419 °F .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, compounds with diethylamino propyl groups could be further studied for their potential use in the synthesis of medicinally important compounds and surfactants .

properties

IUPAC Name

N-[3-(diethylamino)propyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-3-23(4-2)11-7-10-19-17(25)18(26)20-12-15-13-8-5-6-9-14(13)16(24)22-21-15/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,19,25)(H,20,26)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWCMPSNWIVQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(diethylamino)propyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide

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